molecular formula C22H19F3N4O3 B15101470 4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-6-(trifluoromethoxy)quinoline-3-carboxamide

4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-6-(trifluoromethoxy)quinoline-3-carboxamide

カタログ番号: B15101470
分子量: 444.4 g/mol
InChIキー: PKZMUKIBELFUBL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-6-(trifluoromethoxy)quinoline-3-carboxamide is a complex organic compound that features a quinoline core substituted with a trifluoromethoxy group, a benzimidazole moiety, and a carboxamide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-6-(trifluoromethoxy)quinoline-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy anions.

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Coupling of the Benzimidazole and Quinoline Cores: The benzimidazole moiety is then coupled with the quinoline core through a propyl linker using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: N-oxides of the benzimidazole moiety.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving quinoline and benzimidazole derivatives.

    Chemical Biology: The compound can serve as a tool to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications:

作用機序

The mechanism of action of 4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-6-(trifluoromethoxy)quinoline-3-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The quinoline core may interact with nucleic acids or proteins, while the benzimidazole moiety could enhance binding affinity and specificity. The trifluoromethoxy group may contribute to the compound’s overall stability and bioavailability.

類似化合物との比較

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which are used as proton pump inhibitors and antiparasitic agents, respectively.

Uniqueness

4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-6-(trifluoromethoxy)quinoline-3-carboxamide is unique due to its combination of a quinoline core, a benzimidazole moiety, and a trifluoromethoxy group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds, making it a valuable candidate for further research and development.

特性

分子式

C22H19F3N4O3

分子量

444.4 g/mol

IUPAC名

N-[3-(1-methylbenzimidazol-2-yl)propyl]-4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H19F3N4O3/c1-29-18-6-3-2-5-17(18)28-19(29)7-4-10-26-21(31)15-12-27-16-9-8-13(32-22(23,24)25)11-14(16)20(15)30/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,26,31)(H,27,30)

InChIキー

PKZMUKIBELFUBL-UHFFFAOYSA-N

正規SMILES

CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)OC(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。